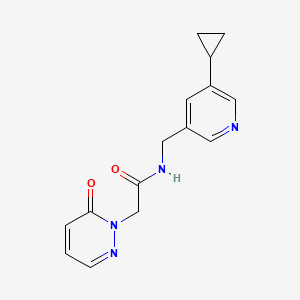

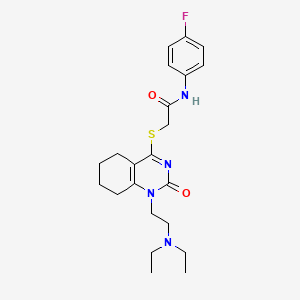

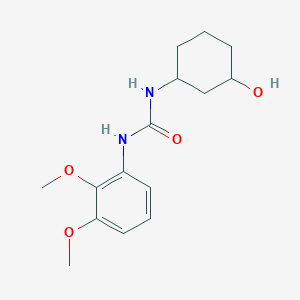

![molecular formula C19H20N4O3S B2753398 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097915-52-9](/img/structure/B2753398.png)

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Chemical Reactions Analysis

The photophysics of 3-(benzoxazol-2-yl)-7-(N, N-diethylamino)chromen-2-one was studied in different solvents and in SDS micelles . This compound presents characteristics which include an S0 → S11 (π,π*) transition with a 1 (n,π*) perturbative component, due to the electronic coupling between the diethylamino group and the coumarin ring, considerable solvatochromism, dual fluorescence and high fluorescence quantum yields in almost all solvents studied .Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The photoluminescence and electroluminescence of the compounds were investigated .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds with structures incorporating elements like benzoxazole, pyrimidinyl groups, and sulfanyl linkages have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel compounds starting from natural precursors has been explored for their potential anti-inflammatory, analgesic, and anticonvulsant activities. These studies highlight the versatility of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents with significant biological activities (El-Sawy et al., 2014).

Antifungal and Antimicrobial Properties

Research on derivatives with pyrimidin-4(3H)-ones and related heterocyclic compounds has shown promising antifungal and antimicrobial properties. This is indicative of the potential utility of such compounds in addressing challenges related to infectious diseases and highlights the importance of chemical synthesis in developing new agents with specific biological activities (Novikov et al., 2004).

Heterocyclic Chemistry and Drug Design

The incorporation of benzoxazol and pyrimidinyl groups into heterocyclic compounds is a common strategy in drug design, aiming to explore novel therapeutic effects. Studies have synthesized and tested various heterocyclic compounds for their potential use in treating diseases, further demonstrating the scientific applications of such chemical structures in the development of new drugs (Hassan et al., 2009).

Wirkmechanismus

The electronic structure of the S1 and S2 excited states permits vibronic coupling between them, making configurational changes of the S2 excited state possible, leading to the formation of an S2 (TICT) state . Analysis of the TCSPC data indicates an equilibrium between the S2 (TICT) and S1 (LE) states in favor of the former .

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-9-17(21-13(2)20-12)25-14-7-8-23(10-14)18(24)11-27-19-22-15-5-3-4-6-16(15)26-19/h3-6,9,14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUUMGCGQVVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

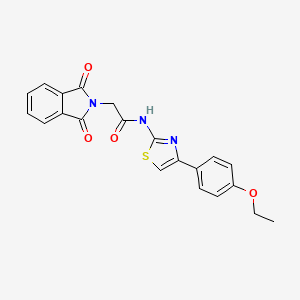

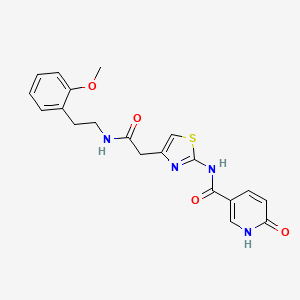

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)

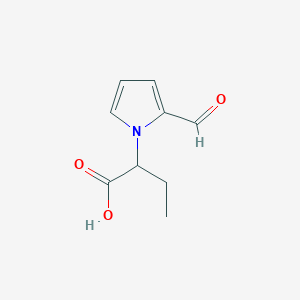

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

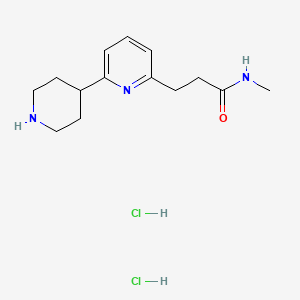

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)